molecular formula C15H19NO3S B14535366 N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide CAS No. 62297-17-0

N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide

Cat. No.: B14535366
CAS No.: 62297-17-0
M. Wt: 293.4 g/mol
InChI Key: XTSYCEJEISSFTM-UHFFFAOYSA-N
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Description

N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a cyclohexenone ring, an isopropyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties.

Properties

CAS No.

62297-17-0

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(6-oxocyclohexen-1-yl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H19NO3S/c1-12(2)16(14-10-6-7-11-15(14)17)20(18,19)13-8-4-3-5-9-13/h3-5,8-10,12H,6-7,11H2,1-2H3

InChI Key

XTSYCEJEISSFTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CCCCC1=O)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of Cyclohexenone Ring: The cyclohexenone ring can be synthesized through the oxidation of cyclohexanol using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Introduction of Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl bromide in the presence of a strong base like sodium hydride.

    Formation of Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be synthesized by reacting benzenesulfonyl chloride with an amine precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexenone ring can be further oxidized to form diketones or carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.

Major Products

    Oxidation: Diketones, carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used as a probe to study enzyme inhibition and protein-ligand interactions.

Medicine

Sulfonamide derivatives are known for their antibacterial properties, and this compound may be investigated for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The cyclohexenone and isopropyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclohexyl)-N-(propan-2-yl)benzenesulfonamide: Lacks the oxo group in the cyclohexenone ring.

    N-(6-Oxocyclohex-1-en-1-yl)-N-methylbenzenesulfonamide: Contains a methyl group instead of an isopropyl group.

Uniqueness

N-(6-Oxocyclohex-1-en-1-yl)-N-(propan-2-yl)benzenesulfonamide is unique due to the presence of the oxo group in the cyclohexenone ring, which can participate in additional chemical reactions and enhance its biological activity.

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